

A Technical Guide to Boc-NH-PEG9-propargyl: Suppliers, Purity, and Experimental Considerations

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-NH-PEG9-propargyl**, a heterobifunctional linker crucial for the synthesis of complex biomolecules and targeted therapeutics. This document outlines key suppliers, purity specifications, and detailed experimental protocols for its application in bioconjugation and proteomics.

Introduction to Boc-NH-PEG9-propargyl

Boc-NH-PEG9-propargyl is a versatile chemical tool featuring a Boc-protected amine, a nine-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique structure allows for a sequential and controlled approach to conjugation. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions. The hydrophilic PEG spacer enhances solubility and provides spatial separation between conjugated molecules. The terminal propargyl group is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This linker is particularly valuable in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[1] Its application extends to antibody-drug conjugates (ADCs), peptide modifications, and the functionalization of surfaces.



Supplier and Purity Overview

The selection of a high-purity linker is paramount for reproducible and reliable experimental outcomes. Several suppliers offer **Boc-NH-PEG9-propargyI**, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of commercially available options.

Supplier	Product Name	Catalog Number (Example)	Stated Purity	Molecular Weight (g/mol)
BroadPharm	t-Boc-N-Amido- PEG9-propargyl	BP-24086	97%	551.7
MedchemExpres s	Boc-NH-PEG9- propargyl	HY-140884	>98%	551.67
MedKoo Biosciences	Boc-NH-PEG9- propargyl	123584	>98%	551.67
Biopharma PEG	Boc-NH-PEG9- Alkyne	12856	≥95%	551.67

Note: Purity and product specifications should always be confirmed by consulting the supplier's most recent certificate of analysis.

Experimental Protocols

The utility of **Boc-NH-PEG9-propargyl** is centered around two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the subsequent "click" reaction of the propargyl group with an azide-functionalized molecule.

Boc Deprotection Protocol

This procedure outlines the removal of the Boc protecting group to expose the terminal primary amine, rendering it available for conjugation.

Materials:



- Boc-NH-PEG9-propargyl
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve **Boc-NH-PEG9-propargyl** in anhydrous DCM (e.g., 10 mg/mL).
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol



This protocol describes the conjugation of the propargyl-functionalized PEG linker to an azide-containing molecule.

Materials:

- Deprotected NH2-PEG9-propargyl
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

- Dissolve the deprotected NH2-PEG9-propargyl and the azide-functionalized molecule in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO₄ in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
 The final concentrations should be catalytic for both copper and the reducing agent.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the resulting triazole-linked conjugate can be purified by methods such as preparative reverse-phase HPLC.

Visualizing Experimental Workflows and Quality Control Bioconjugation Workflow



The following diagram illustrates a typical experimental workflow for the use of **Boc-NH-PEG9-propargyl** in a bioconjugation application, such as the synthesis of a PROTAC.



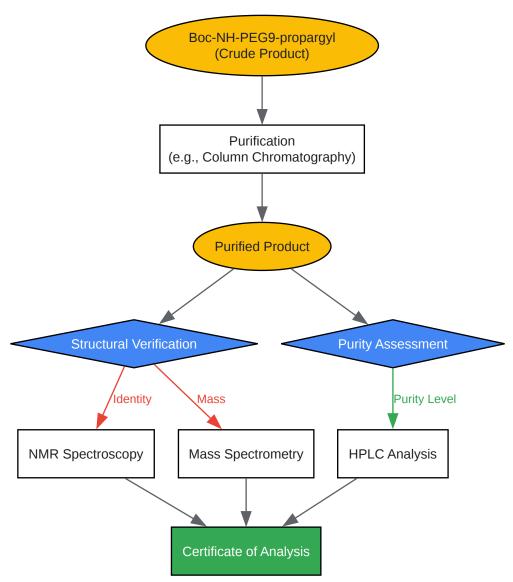


Figure 2: Quality Control Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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